4-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide
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Overview
Description
4-Chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide is a complex organic compound characterized by its unique molecular structure. This compound is part of the benzamide family and contains multiple functional groups, including a nitro group, a chloro group, and a thiadiazole ring. Its intricate structure makes it a subject of interest in various scientific research fields, particularly in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the thiadiazole core. One common method is the reaction of 4-methylbenzenamine with carbon disulfide and hydrazine to form the thiadiazole ring. Subsequent nitration and chlorination steps introduce the nitro and chloro groups, respectively.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with stringent control over reaction conditions such as temperature, pressure, and pH. Catalysts and specific solvents are often used to optimize yield and purity. The process may also include purification steps like recrystallization or chromatography to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in different derivatives.
Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH₃COOH) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitroso derivatives, nitrate esters.
Reduction: Amines, hydrazines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: The biological potential of this compound is significant. It has been studied for its antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: In the medical field, this compound is explored for its therapeutic potential. Research has shown its efficacy in treating certain diseases, and it is being developed as a drug for various conditions.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other chemical products. Its unique properties make it valuable in the manufacturing of specialized materials.
Mechanism of Action
The mechanism by which 4-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide exerts its effects involves its interaction with specific molecular targets. The nitro group plays a crucial role in its biological activity, as it can release nitric oxide (NO), which is involved in various signaling pathways. The thiadiazole ring and the chloro group contribute to the compound's binding affinity to biological targets, leading to its therapeutic effects.
Comparison with Similar Compounds
2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
4-nitro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
3-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Uniqueness: 4-Chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide stands out due to its combination of functional groups and its ability to undergo diverse chemical reactions. Its unique structure allows for a wide range of applications in scientific research and industry, making it a valuable compound in various fields.
Properties
IUPAC Name |
4-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O3S/c1-9-2-4-10(5-3-9)15-19-20-16(25-15)18-14(22)11-6-7-12(17)13(8-11)21(23)24/h2-8H,1H3,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMUCIVLRDHQEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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